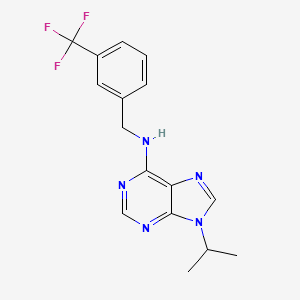
Longdaysin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Longdaysin es una molécula pequeña conocida por su capacidad para modular los ritmos circadianos. Se identificó a través de una búsqueda química de alto rendimiento destinada a descubrir potentes moduladores de los ritmos circadianos celulares. This compound destaca especialmente por su capacidad de alargar el período circadiano de forma dosis-dependiente . Se ha demostrado que este compuesto afecta a varias células y tejidos, incluido el núcleo supraquiasmático del ratón, que es el reloj central que controla los ritmos conductuales .
Aplicaciones Científicas De Investigación
Longdaysin tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina:
Mecanismo De Acción
Longdaysin ejerce sus efectos inhibiendo quinasas de proteínas específicas, incluidas la caseína quinasa I delta, la caseína quinasa I alfa y la quinasa 2 regulada por señales extracelulares. Estas quinasas desempeñan funciones cruciales en la regulación del reloj circadiano. Al inhibir estas quinasas, this compound interrumpe la fosforilación y la degradación de las proteínas clave del reloj, lo que lleva a un alargamiento del período circadiano .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Longdaysin, químicamente conocido como 9-isopropil-N-(3-(trifluorometil)bencil)-9H-purin-6-amina, puede sintetizarse a través de una serie de reacciones orgánicasLas condiciones específicas de reacción, como la temperatura, los disolventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza .
Métodos de producción industrial: Si bien los métodos detallados de producción industrial no están ampliamente documentados, la síntesis de this compound a escala industrial probablemente implicaría pasos similares a la síntesis de laboratorio, con optimizaciones para la escalabilidad, la rentabilidad y las consideraciones ambientales .
Análisis De Reacciones Químicas
Tipos de reacciones: Longdaysin experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción en condiciones específicas .
Reactivos y condiciones comunes:
Reacciones de sustitución: Reactivos como los haluros de alquilo y los nucleófilos se pueden utilizar para introducir o reemplazar grupos funcionales en el anillo de purina.
Reacciones de oxidación: Los agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno se pueden utilizar para oxidar grupos funcionales específicos.
Reacciones de reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se pueden emplear para reducir grupos funcionales.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de this compound con diferentes grupos funcionales, mientras que las reacciones de oxidación y reducción pueden modificar el estado de oxidación de los grupos existentes .
Comparación Con Compuestos Similares
Longdaysin es único en su capacidad de inhibir simultáneamente múltiples quinasas involucradas en la regulación circadiana. Compuestos similares incluyen:
Inhibidor VII de la caseína quinasa I: Otro inhibidor de la caseína quinasa I, pero con diferentes perfiles de selectividad y potencia.
Activador de criptocromo KL001: Un compuesto que modula los ritmos circadianos estabilizando las proteínas criptocromas.
CHIR99021: Un inhibidor de la quinasa 3 de la glucógeno sintasa que también afecta los ritmos circadianos.
En comparación con estos compuestos, la capacidad de this compound para dirigirse a múltiples quinasas simultáneamente lo convierte en una herramienta valiosa para estudiar la compleja red de proteínas involucradas en la regulación circadiana .
Propiedades
IUPAC Name |
9-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]purin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5/c1-10(2)24-9-23-13-14(21-8-22-15(13)24)20-7-11-4-3-5-12(6-11)16(17,18)19/h3-6,8-10H,7H2,1-2H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKSFCCYDQMSIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=CN=C21)NCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: Longdaysin primarily targets and inhibits specific casein kinase 1 (CK1) isoforms, namely CK1δ and CK1ε [, , ]. These kinases play a crucial role in the Wnt/β-catenin signaling pathway, which is implicated in various cellular processes including cell proliferation, differentiation, and development. By inhibiting CK1δ/ε, this compound disrupts the phosphorylation of key components within the Wnt pathway such as LRP6 and DVL2, ultimately leading to reduced levels of active β-catenin []. This downregulation of β-catenin subsequently affects the expression of Wnt target genes like Axin2, DKK1, LEF1, and Survivin, which are involved in cell growth, survival, and stem cell maintenance []. In the context of circadian rhythms, this compound's inhibition of CKIα and CKIδ leads to a lengthening of the circadian period in both cellular and animal models [, , ].
A: The systematic IUPAC name for this compound is 9-isopropyl-N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine. Its molecular formula is C19H19F3N6 and its molecular weight is 388.4 g/mol. Spectroscopic data, such as NMR and mass spectrometry, are available in the primary research literature for detailed structural confirmation [].
A: Research has shown that modifications to both the N9 and C2 positions of the this compound scaffold can impact its activity and potency, particularly its ability to inhibit CKIα and CKIδ []. For example, the development of the analog NCC007 through extensive structural modifications resulted in a compound with stronger period-lengthening effects in circadian rhythm assays compared to this compound []. This highlights the potential for further structural optimization to enhance specific activities of this compound derivatives.
A: In vitro studies have demonstrated that this compound inhibits colony formation, migration, invasion, and sphere formation of breast cancer cells []. It also exhibits antitumor activity in MDA-MB-231 breast cancer xenografts, where treatment with this compound suppressed tumor growth, aligning with its inhibition of Wnt/β-catenin signaling []. Furthermore, this compound has been shown to effectively lengthen the period of circadian rhythms in cultured human cells, mouse tissues, and living zebrafish []. These findings underscore the compound's potential as a tool for investigating both cancer and circadian biology.
ANone: While the provided research does not directly address resistance mechanisms specific to this compound, it's important to note that resistance can develop to any targeted therapy. Considering this compound's mechanism of action involves inhibiting specific kinases (CK1 isoforms), potential resistance mechanisms could involve mutations within the kinase binding site that reduce this compound's binding affinity, or upregulation of compensatory pathways that bypass the need for CK1 activity. Further research is necessary to fully elucidate any potential resistance mechanisms to this compound.
A: Researchers have successfully incorporated photoremovable protecting groups into the structure of this compound []. This modification allows for precise, light-inducible control over the release of the active compound, enabling targeted inhibition of CKI at specific times. This approach, known as photodosing, provides high temporal resolution in manipulating CKI activity and consequently, regulating the circadian period in cellular and animal models []. This development signifies a significant advancement in circadian biology research, offering a powerful tool for studying the intricacies of the circadian clock.
A: Research suggests that the circadian clock plays a significant role in early chondrogenesis, the process of cartilage formation [, ]. Studies utilizing limb bud-derived micromass cultures have shown that synchronized expression of core circadian clock genes correlates with enhanced cartilage matrix production and increased expression of chondrogenic markers such as SOX9, ACAN, and COL2A1 [, ]. Importantly, applying this compound, which disrupts the circadian rhythm, attenuates the stimulatory effects of mechanical load on chondrogenesis []. This finding suggests that a functional and synchronized circadian clock is crucial for optimal cartilage formation, and that this compound can be a valuable tool for dissecting the interplay between circadian rhythms and chondrogenesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
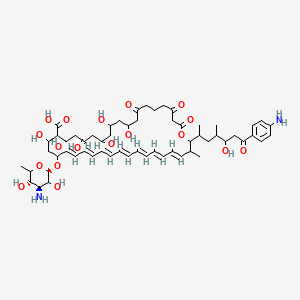
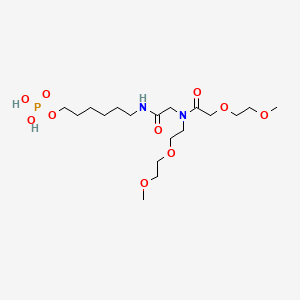

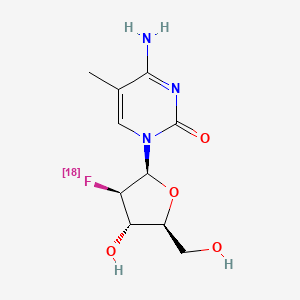
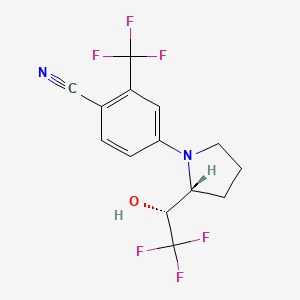
![sodium;2-[[4-[(2R)-2-[4-(4-tert-butylphenyl)phenyl]-3-oxo-3-[4-(2,4,6-trimethylphenyl)anilino]propyl]benzoyl]amino]ethanesulfonate](/img/structure/B608554.png)
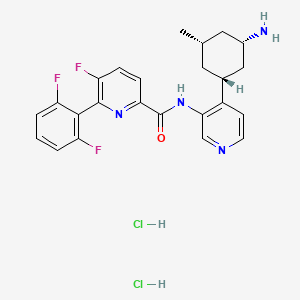
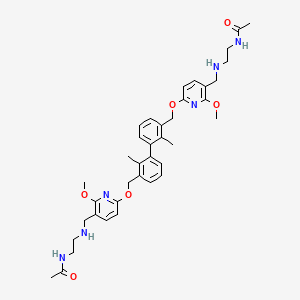
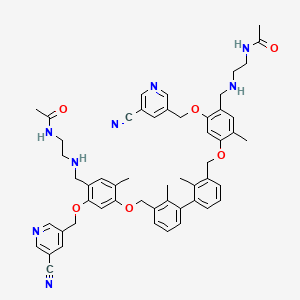

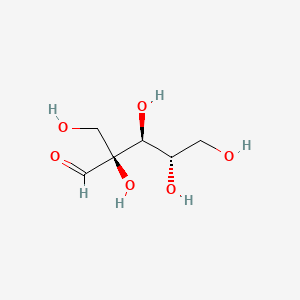

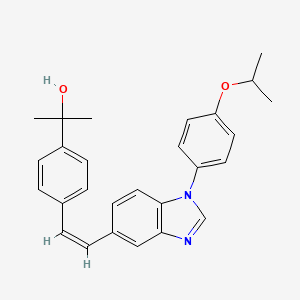
![(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid](/img/structure/B608566.png)
